ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate
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Overview
Description
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of fluorenylmethoxycarbonyl chloride with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorenylmethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate involves its interaction with various molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new carbon-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate
Uniqueness
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate is unique due to its combination of a cyano group and a fluorenylmethoxycarbonyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C20H16N2O5 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate |
InChI |
InChI=1S/C20H16N2O5/c1-2-25-19(23)18(11-21)22-27-20(24)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,2,12H2,1H3/b22-18- |
InChI Key |
VCVOYTUCBKLQSK-PYCFMQQDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\OC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C#N |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C#N |
Origin of Product |
United States |
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